![molecular formula C8H6F5NO B15306919 [6-(Pentafluoroethyl)pyridin-2-yl]methanol](/img/structure/B15306919.png)
[6-(Pentafluoroethyl)pyridin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(Pentafluoroethyl)pyridin-2-yl]methanol is a fluorinated pyridine derivative. The presence of the pentafluoroethyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry. Fluorinated compounds are known for their stability, lipophilicity, and ability to participate in unique chemical reactions, which makes them valuable in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Pentafluoroethyl)pyridin-2-yl]methanol typically involves the introduction of the pentafluoroethyl group to a pyridine ring, followed by the reduction of the resulting intermediate to yield the methanol derivative. One common method involves the reaction of 2-chloropyridine with pentafluoroethyl iodide in the presence of a base, followed by reduction with a suitable reducing agent such as lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of [6-(Pentafluoroethyl)pyridin-2-yl]aldehyde or [6-(Pentafluoroethyl)pyridin-2-yl]carboxylic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: [6-(Pentafluoroethyl)pyridin-2-yl]methanol is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound’s stability and lipophilicity make it a candidate for use in biological studies, particularly in the development of fluorinated probes and imaging agents.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their metabolic stability and ability to interact with biological targets. This compound may be explored for its potential in drug development.
Industry: In the agrochemical industry, fluorinated compounds are used to develop pesticides and herbicides with improved efficacy and environmental profiles.
Mécanisme D'action
The mechanism of action of [6-(Pentafluoroethyl)pyridin-2-yl]methanol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The pentafluoroethyl group can enhance binding affinity to certain molecular targets due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
[2-(Pentafluoroethyl)pyridine]: Similar structure but lacks the methanol group.
[6-(Trifluoromethyl)pyridin-2-yl]methanol: Contains a trifluoromethyl group instead of a pentafluoroethyl group.
Uniqueness: [6-(Pentafluoroethyl)pyridin-2-yl]methanol is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications where these properties are desired.
Propriétés
Formule moléculaire |
C8H6F5NO |
|---|---|
Poids moléculaire |
227.13 g/mol |
Nom IUPAC |
[6-(1,1,2,2,2-pentafluoroethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C8H6F5NO/c9-7(10,8(11,12)13)6-3-1-2-5(4-15)14-6/h1-3,15H,4H2 |
Clé InChI |
IQVGOXFUODMNIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C(C(F)(F)F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B15306864.png)
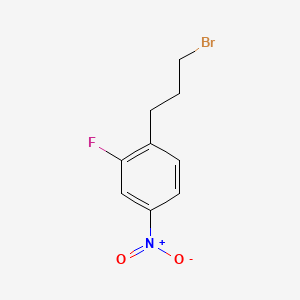

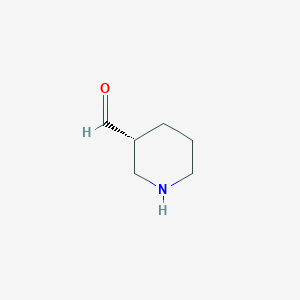
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride](/img/structure/B15306898.png)
![Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15306900.png)
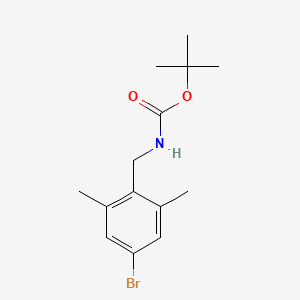
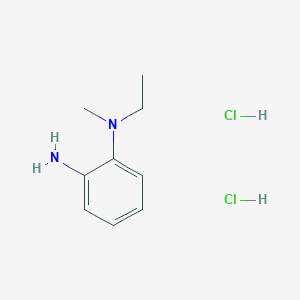
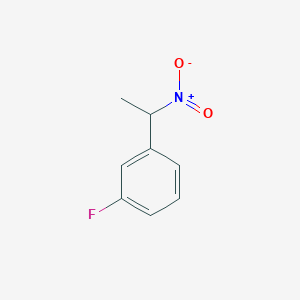

![5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B15306931.png)
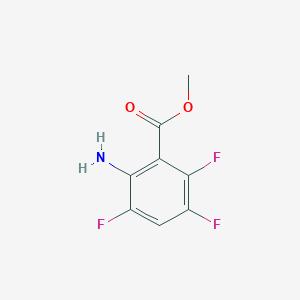
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoicacid](/img/structure/B15306948.png)
